molecular formula C15H30O4Si B154025 6-O-(Triisopropylsilyl)-D-glucal CAS No. 137915-37-8

6-O-(Triisopropylsilyl)-D-glucal

Cat. No. B154025
M. Wt: 302.48 g/mol
InChI Key: VYZHAYQIZWKLNP-KFWWJZLASA-N
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Description

Synthesis of 6-O-(Triisopropylsilyl)-D-glucal Precursors

The synthesis of 6-O-alkyl and 6-O-glycidyl-d-glucose amphiphiles involves the use of 1,2-O-isopropylidene-3,5-O-propylidene-α-d-glucofuranose as a precursor. This compound is synthesized through a series of steps starting from 3-O-allyl-1,2-O-isopropylidene-α-d-glucofuranose. The process includes isomerization to a 3-O-prop-1-enyl variant, followed by acid-catalyzed intramolecular acetalation in an aprotic solvent to form the diacetal structure . This method provides a convenient route to synthesize derivatives that could potentially be used to create 6-O-(Triisopropylsilyl)-D-glucal.

Molecular Structure Analysis via NMR

The molecular structure and conformational distributions of glucopyranosides can be studied using 1H-NMR spectroscopy. In one study, methyl 4,6-di-O-d-glucopyranosyl-β-D-glucopyranosides were chirally deuterated at the (1→6)-linkage moiety. This selective deuteration was achieved through photobromination and subsequent reduction with tri-n-butyltin deuteride. The resulting chirally deuterated sugars allowed for the differentiation of H-6proR and H-6proS signals, providing insights into the conformational preferences around the C5-C6 bonds . This technique could be applied to analyze the molecular structure of 6-O-(Triisopropylsilyl)-D-glucal.

Chemical Reactions and Physical Properties

Although the provided papers do not directly discuss 6-O-(Triisopropylsilyl)-D-glucal, the synthesis and NMR studies of related glucopyranosides offer valuable information on the chemical reactions and physical properties of such compounds. The ability to synthesize specific isomers and analyze their molecular structures using NMR suggests that similar approaches could be used to study the chemical reactions and physical properties of 6-O-(Triisopropylsilyl)-D-glucal. The amphiphilic nature of the synthesized derivatives indicates potential applications in creating liquid-crystalline properties, which could be relevant for the physical properties of 6-O-(Triisopropylsilyl)-D-glucal .

Scientific Research Applications

  • Synthesis and Diastereoselective Benzannulation 6-O-(Triisopropylsilyl)-D-glucal has been utilized in the synthesis of carbene complexes and diastereoselective benzannulation. It involves the addition of protected 1-lithio-d-glucals to hexacarbonyl chromium, leading to the formation of chromans with controlled conformation by the nature of the protective groups. This is significant for creating polyoxygenated chromans with specific stereochemical configurations (Dötz, Otto, & Nieger, 2001).

  • Facilitation of C-Aryl Glucal Formation The compound is key in the preparation of C-aryl glucals through palladium-catalyzed coupling with metalated aromatics. This approach offers a high-yielding entry into C-aryl glucals, which are valuable precursors for synthesizing C-aryl glycosides (Friesen & Loo, 1991).

  • Azidodeoxy-D-glucose Derivative Formation Utilizing cyclic acetal protecting groups, 6-O-(Triisopropylsilyl)-D-glucal can be transformed into C-2 azidodeoxy-D-glucoses. This facilitates the production of various glucosamine building blocks from differentially protected glucal precursors, expanding the range of possible glucosamine derivatives (Seeberger, Roehrig, Schell, Wang, & Christ, 2000).

  • Formation of Unsaturated Glycosides It is used in the reaction with alcohols and acetals in the presence of boron trifluoride to produce unsaturated glycosides. This method allows the synthesis of various glycosides with specific stereochemical preferences (Ferrier & Prasad, 1969).

  • Selective Conversion to C(6)-O-Formates The compound, as a silyl ether of D-glucal, undergoes selective conversion to C(6)-O-formates when treated with Vilsmeier-Haack reagents. This showcases its reactivity and the potential for generating specific functionalized derivatives (Lellouche & Koeller, 2001).

  • Total Synthesis of Cyclophellitol and Epicyclophellitol It is instrumental in the total synthesis of cyclophellitol and epicyclophellitol, showcasing its utility in complex natural product synthesis. This involves radical cyclization and separation of diastereomeric mixtures for the synthesis of these compounds (Mcdevitt & Fraser-Reid, 1994).

  • Synthesis of 2-Deoxy-β-D-glucopyranosides The compound serves as a precursor in the synthesis of 2-Deoxy-β-D-glucopyranosides, proving its versatility in the formation of glycosyl donors and subsequent conversion to desired derivatives (Preuß & Schmidt, 1988).

  • Regio- and Stereoselective Additions The compound has been studied for its behavior in addition reactions with various nucleophiles. These studies provide insights into the regio- and stereoselectivity of these reactions, important for understanding and manipulating the chemical reactivity of sugar derivatives (Di Bussolo, Caselli, Romano, Pineschi, & Crotti, 2004).

  • Ultrasound-Promoted Glycosidation Ultrasound-promoted glycosidation using 6-O-(Triisopropylsilyl)-D-glucal has been explored, indicating the potential for innovative reaction conditions to affect glycosylation reactions (Regueira, Dantas, DE FREITAS, da Silva, Freitas Filho, Menezes, & Freitas, 2016).

properties

IUPAC Name

(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHAYQIZWKLNP-KFWWJZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442559
Record name 6-O-(Triisopropylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-(Triisopropylsilyl)-D-glucal

CAS RN

137915-37-8
Record name 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137915-37-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-(Triisopropylsilyl)-D-glucal
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URL https://comptox.epa.gov/dashboard/DTXSID70442559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-(Triisopropylsilyl)-D-glucal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Mikula, D Matscheko, M Schwarz, C Hametner… - Carbohydrate …, 2013 - Elsevier
Although different protected d-glucuronals are used as precursors for the preparation of many compounds, standard procedures and large-scale syntheses are still not described in the …
Number of citations: 8 www.sciencedirect.com
D Marković, WA Tchawou, I Novosjolova… - … A European Journal, 2016 - Wiley Online Library
… d-Glucal (11) with one equivalent of TIPS sulfinate 1 d regioselectively gave 6-O-triisopropylsilyl-d-glucal (17 b) in 98 % yield, whereas the 2-O-protected glucopyranosides 18 a–d were …
AS Balijepalli, JH McNeely, A Hamoud… - The Journal of …, 2020 - ACS Publications
… to dryness to yield 6-O-triisopropylsilyl-d-glucal as a viscous, … 3,4-di-O-benzyl-6-O-triisopropylsilyl-d-glucal (12) was … -di-O-benzyl-6-O-triisopropylsilyl-d-glucal as a clear oil (yield 71…
Number of citations: 9 pubs.acs.org
MOOM NHR, N MeO - Carbohydrate Chemistry: Volume 27, 2007 - books.google.com
Kochetkov's method for preparing glycosylamines from free sugars by reaction with aqueous ammonium carbonate (Vol. 20, p. 106) has been optimized for use with cellobiose, maltose, …
Number of citations: 0 books.google.com
NK Kochetkov - Russian Chemical Reviews, 2000 - pubs.rsc.org
… The starting galactal 56 was immobilised on a polystyrene resin; the reaction product was converted into an 1,2-anhydrosugar, which further glycosylated 6-O-triisopropylsilyl-D-glucal […
Number of citations: 11 pubs.rsc.org
DM Gordon - 1992 - search.proquest.com
The reaction of 1, 2-anhydro-3, 4, 6-tri-O-benzyl-$\alpha $-D-glucopyranose with a number of heteroatomic nucleophiles was studied. The nucleophiles added at the anomeric carbon of …
Number of citations: 0 search.proquest.com
L Wang, Y Zhang, Z Xu, J Li, W Zhu - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Compound 13a was subjected to deacetylation with MeONa/MeOH followed by protection of 6-hydroxy with TIPS chloride to generate 6-O-triisopropylsilyl-D-glucal (13). Excessive BF 3 ·…
Number of citations: 0 pubs.rsc.org
AS Balijepalli - 2020 - search.proquest.com
… As shown in insets: (A): 3,4-di-O-benzyl-6-O-triisopropylsilyl-D-glucal (12); (B): 3,4,6-tri-O-benzyl-D-glucal (2); (C): 3,4,6-tri-O-ethyl-D-glucal (4); (D): 3,4,6-tri-O-acetyl-D-glucal (1). 2.4.8 …
Number of citations: 2 search.proquest.com
JY Kim, VD Bussolo, DY Gin - Organic Letters, 2001 - ACS Publications
… For the oxidative glycosylation of allyl alcohol with 3,4-di-O-benzyl-6-O-triisopropylsilyl-d-glucal, 7% of the corresponding 2-hydroxy-β-d-glucopyranoside was also isolated. …
Number of citations: 49 pubs.acs.org
J Liu - 2003 - search.proquest.com
A one-pot C2-amidoglycosylation reaction for the synthesis of 2-N-acylamino-2-deoxypyranosides from glycal donors has been developed. In the reaction, activation of glycal donor by …
Number of citations: 2 search.proquest.com

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